molecular formula C20H18N2O4S B2933804 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-06-7

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2933804
CAS RN: 477551-06-7
M. Wt: 382.43
InChI Key: WLRBTHMDLMXDJU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxyphenyl group, a thiazole ring, and a benzodioxine ring. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a thiazole ring (a five-membered ring with nitrogen and sulfur atoms), a benzodioxine ring (a fused six-membered benzene and dioxine ring), and an ethoxyphenyl group (a phenyl ring with an ethoxy substituent). The presence of these functional groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide bond could potentially undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research has indicated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds have been screened for their ability to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showing high selectivity and effectiveness in reducing inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Activity

Another study focused on the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines. The findings revealed that some of these compounds exhibited moderate to excellent anticancer activities, potentially offering new avenues for cancer treatment (Ravinaik et al., 2021).

Diuretic Activity

A study on biphenyl benzothiazole-2-carboxamide derivatives showcased their diuretic activity in vivo. Among the synthesized compounds, one in particular was identified as a promising candidate for further development into a diuretic agent, highlighting the therapeutic potential of thiazole derivatives in treating conditions requiring diuresis (Yar & Ansari, 2009).

Antimicrobial and Docking Studies

Further research into thiazole derivatives has led to the synthesis of compounds with significant antimicrobial properties. Studies involving the docking of synthesized molecules against microbial targets have provided insights into their potential mechanisms of action, contributing to the development of new antimicrobial agents (Talupur et al., 2021).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The compound could be of interest in medicinal chemistry research, given the biological activity associated with thiazole-containing compounds. Future research could explore its potential biological activities and optimize its structure for improved efficacy .

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-24-15-6-3-13(4-7-15)16-12-27-20(21-16)22-19(23)14-5-8-17-18(11-14)26-10-9-25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRBTHMDLMXDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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